2-(3-Oxo-3-phenylpropanoyl)-1h-indene-1,3(2h)-dione
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Overview
Description
2-(3-Oxo-3-phenylpropanoyl)-1h-indene-1,3(2h)-dione is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes an indene backbone and a phenylpropanoyl group. Its molecular formula is C18H12O3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Oxo-3-phenylpropanoyl)-1h-indene-1,3(2h)-dione typically involves multi-step organic reactions. One common method includes the reaction of indene-1,3-dione with 3-oxo-3-phenylpropanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Oxo-3-phenylpropanoyl)-1h-indene-1,3(2h)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring and the indene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids and diketones.
Reduction: Alcohols and diols.
Substitution: Halogenated derivatives and substituted indene compounds.
Scientific Research Applications
2-(3-Oxo-3-phenylpropanoyl)-1h-indene-1,3(2h)-dione has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Oxo-3-phenylpropanoyl)-1h-indene-1,3(2h)-dione involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. It may also inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Oxo-3-phenylpropanal: Shares the phenylpropanoyl group but lacks the indene moiety.
Indene-1,3-dione: Contains the indene backbone but lacks the phenylpropanoyl group.
Uniqueness
2-(3-Oxo-3-phenylpropanoyl)-1h-indene-1,3(2h)-dione is unique due to its combined structural features of both indene and phenylpropanoyl groups. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
10437-95-3 |
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Molecular Formula |
C18H12O4 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
2-(3-oxo-3-phenylpropanoyl)indene-1,3-dione |
InChI |
InChI=1S/C18H12O4/c19-14(11-6-2-1-3-7-11)10-15(20)16-17(21)12-8-4-5-9-13(12)18(16)22/h1-9,16H,10H2 |
InChI Key |
HUBPJGKAHBSLKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)C2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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